molecular formula C24H20ClNO4 B8138423 N-Fmoc-3-chlorobenzyl-glycine

N-Fmoc-3-chlorobenzyl-glycine

Cat. No. B8138423
M. Wt: 421.9 g/mol
InChI Key: YKENXUNQCFGFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3-chlorobenzyl-glycine is a compound with the molecular formula C24H20ClNO4 . It is a derivative of glycine, an amino acid, where the N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is a 3-chlorobenzyl group .


Synthesis Analysis

The Fmoc group can be introduced to the amine group of glycine through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . It is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC . The Fmoc group is also completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Mechanism of Action

The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily . The putative antispastic activity of supplemental glycine could be mediated by glycine’s binding to strychnine-sensitive binding sites in the spinal cord .

Safety and Hazards

The Fmoc reagent is considered hazardous by the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENXUNQCFGFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-3-chlorobenzyl-glycine

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